molecular formula C₁₆H₂₁N₃O₃ B022616 N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide CAS No. 251451-30-6

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide

Cat. No. B022616
M. Wt: 303.36 g/mol
InChI Key: GZYCQRZFJIZOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds involving 1,3-oxazolidin-2-one structures, similar to the core of the discussed compound, has been explored through various methods. For example, an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide has been achieved, highlighting a method that avoids toxic chemicals and catalysts (Feroci et al., 2005). Additionally, the synthesis and structural analysis of 2-acylmethyl-2-oxazolines have provided insights into the solid-state, solution, and gas phase structures of related compounds (Jones et al., 2013).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives has been extensively studied, revealing the significance of tautomerism and metal complexation in determining the structural characteristics. For instance, the solid-state, solution, and gas phase structures of 2-acylmethyl-2-oxazolines provide valuable information on the stability and tautomerism of these compounds (Jones et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of compounds containing oxazolidin-2-one and related structures has been explored in various contexts. For example, the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones demonstrates the potential for innovative reactions involving acetylenic amines and carbon dioxide (Feroci et al., 2005). Additionally, the study of tautomerism and metal complexation of 2-acylmethyl-2-oxazolines has revealed their potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of N,N-Dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide are not available, the research on related compounds, such as oxazolidin-2-ones, provides a basis for understanding the physical characteristics that can be expected, including solubility, melting points, and crystalline structure.

Chemical Properties Analysis

The chemical properties of related oxazolidin-2-one derivatives, including reactivity, stability, and tautomerism, offer insights into the behavior of N,N-Dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide. The studies on tautomerism, metal complexation, and reactivity under various conditions contribute to a deeper understanding of the chemical nature of these compounds (Jones et al., 2013); (Feroci et al., 2005).

Scientific Research Applications

Structural Studies and Salt Complexes

  • Zolmitriptan hydrogen oxalate and zolmitriptan camphorsulfonate, salt complexes of the antimigraine drug zolmitriptan, which includes the compound of interest in its structure, have been structurally analyzed. These studies reveal different orientations of the ethylamine side chain and the oxazolidinone ring, impacting the molecule's appearance and interactions (Sridhar, Ravikumar, & Hariharakrishnan, 2013).

Asymmetric Reactions and Chiral Derivatives

  • Chiral oxazolidinone derivatives, which are structurally related to the compound , have been found to react stereoselectively with simple nitro compounds, showing significant potential in asymmetric synthesis (Kudyba, Raczko, & Jurczak, 2004).

Weak Hydrogen Bonds and Stacking Interactions

  • The structure and properties of various substituted oxazolidinecarbohydrazides, which include the oxazolidinone ring as in the compound of interest, have been examined. These studies highlight the role of weak interactions, like hydrogen bonds and stacking interactions, in determining molecular properties (Nogueira et al., 2015).

Isolation and Characterization of Impurities

  • In the context of Zolmitriptan, a drug that includes the compound , the isolation and characterization of novel isomeric impurities have been conducted. This research aids in improving the purity of the active pharmaceutical ingredient by identifying and removing these impurities (Neelakandan et al., 2013).

Synthesis of New Compounds

Chiral Liquid Chromatography and Impurity Analysis

  • A validated chiral liquid chromatography method has been developed for the determination of Zolmitriptan and its potential impurities. This research is significant for the quality control and purity assessment of drugs containing the compound (Srinivasu et al., 2005).

properties

IUPAC Name

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCQRZFJIZOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438344
Record name Zolmitriptan N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide

CAS RN

251451-30-6
Record name Zolmitriptan N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251451-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide
Reactant of Route 3
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide
Reactant of Route 4
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide
Reactant of Route 6
N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.